molecular formula C21H26NO3+ B1213660 Mepenzolate CAS No. 25990-43-6

Mepenzolate

Cat. No. B1213660
CAS RN: 25990-43-6
M. Wt: 340.4 g/mol
InChI Key: GKNPSSNBBWDAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mepenzolate is an anticholinergic agent used to treat gastrointestinal conditions such as acid peptic disease and irritable bowel syndrome. Mepenzolate has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Mepenzolate, also known as mepenzolic acid or cantil, belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Mepenzolate is a drug which is used for use as adjunctive therapy in the treatment of peptic ulcer. it has not been shown to be effective in contributing to the healing of peptic ulcer, decreasing the rate of recurrence, or preventing complications. . Mepenzolate is considered to be a practically insoluble (in water) and relatively neutral molecule. Mepenzolate has been detected in multiple biofluids, such as urine and blood. Within the cell, mepenzolate is primarily located in the membrane (predicted from logP).
Mepenzolate is a post-ganglionic parasympathetic inhibitor. It decreases gastric acid and pepsin secretion and suppresses spontaneous contractions of the colon. Mepenzolate diminishes gastric acid and pepsin secretion. Mepenzolate also suppresses spontaneous contractions of the colon. Pharmacologically, it is a post-ganglionic parasympathetic inhibitor. It has not been shown to be effective in contributing to the healing of peptic ulcer, decreasing the rate of recurrence, or preventing complications.

properties

CAS RN

25990-43-6

Product Name

Mepenzolate

Molecular Formula

C21H26NO3+

Molecular Weight

340.4 g/mol

IUPAC Name

(1,1-dimethylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H26NO3/c1-22(2)15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,9,14-16H2,1-2H3/q+1

InChI Key

GKNPSSNBBWDAGH-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

C[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Other CAS RN

25990-43-6

physical_description

Solid

Related CAS

76-90-4 (bromide)

solubility

6.27e-04 g/L

synonyms

Cantil
mepenzolate
mepenzolate bromide
mepenzolate bromide, (+-)-isomer
mepenzolate iodide
mepenzolic acid
mepenzolic acid, bromine salt
mepenzolic acid, bromine salt, 1-(methyl-(14)C)-labeled
N-methyl-3-piperidylbenzilate methyl bromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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